molecular formula C8H6ClN3 B1369861 4-Chloroquinazolin-6-amine CAS No. 208533-37-3

4-Chloroquinazolin-6-amine

Cat. No. B1369861
M. Wt: 179.6 g/mol
InChI Key: SDVFALBSKMDWGJ-UHFFFAOYSA-N
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Patent
US06323209B1

Procedure details

A mixture consisting of 3.25 g of 4-chloro-6-nitroquinazoline, 10.8 g of sodium hydrosulfite, and 0.3 g of the phase transfer catalyst (C8H17)3NCH3)3NCH3+Cl−in 97 ml of tetrahydrofuran and 32 ml of water was stirred rapidly for 2 hours. The mixture was diluted with ether and the organic layer was separated. The organic solution was washed with brine and then dried over magnesium sulfate. The solution was passed through a small column of silica gel. The solvent was removed at 30° C. at reduced pressure giving 6amino-4-chloroquinazoline which is used in the next step without additional purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
phase
Quantity
0.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
(C8H17)3NCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
97 mL
Type
solvent
Reaction Step Five
Name
Quantity
32 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[N:5]=[CH:4][N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1.O.CCOCC>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][N:3]=[C:2]2[Cl:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
phase
Quantity
0.3 g
Type
reactant
Smiles
Step Four
Name
(C8H17)3NCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
97 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred rapidly for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at 30° C. at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C2C(=NC=NC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.